molecular formula C8H7N3O B1501226 1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 1142188-46-2

1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No.: B1501226
CAS No.: 1142188-46-2
M. Wt: 161.16 g/mol
InChI Key: GYAYZHQFWDCAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)6-3-5-1-2-10-8(5)11-4-6/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYZHQFWDCAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672270
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142188-46-2
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-methylbenzoic acid (22.4 mg) in 1-methyl-2-pyrrolidone (0.6 ml) were added 4-[(3-exo-8-azabicyclo[3.2.1]oct-3-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (42.8 mg) and 1-hydroxybenzotriazole (22.3 mg) Furthermore, 1M 1-ethyl-3-(3-dimethylaminopropyl)-1-carbodiimide/1-methyl-2-pyrrolidone solution (0.225 ml) was added, and the mixture was stirred for 4 hours at 50° C. After being cooled, the reaction solution was directly purified by preparative HPLC system (10 mM-NH4HCO3+NH3 (pH=9.2):CH3CN=98:2 to 30:70). The active fraction was concentrated and dried to hardness to obtain 4-{[(3-exo)-8-(3-methylbenzoyl)-8-azabicyclo[3.2.1]oct-3-yl)amino]}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (34.8 mg) as a solid.
Quantity
22.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-[(3-exo-8-azabicyclo[3.2.1]oct-3-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Quantity
42.8 mg
Type
reactant
Reaction Step One
Quantity
22.3 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-ethyl-3-(3-dimethylaminopropyl)-1-carbodiimide 1-methyl-2-pyrrolidone
Quantity
0.225 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (100 mg) was dissolved in 45% aqueous HBr (0.5 ml), and the mixture was refluxed for 1.5 hours. The reaction solution was cooled, and the obtained solid was collected by filtration and washed with water. The obtained solid was dissolved in dichloromethane and methanol, and purified by silica gel column chromatography (chloroform:methanol) to obtain 4-[5-bromoadamantan-2-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (85 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Reactant of Route 3
1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.